molecular formula C17H13N3O3S B2394281 N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 865182-89-4

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2394281
CAS RN: 865182-89-4
M. Wt: 339.37
InChI Key: RIVJBXBSSOVUHO-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, also known as APF, is a fluorescent probe used in scientific research to detect and measure oxidative stress in cells. APF is a synthetic compound that has been synthesized through a series of chemical reactions, and it has been found to have a range of applications in the field of biochemistry and molecular biology.

Mechanism of Action

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide works by reacting with ROS and RNS to form a fluorescent compound that can be detected using a fluorescence microscope or a flow cytometer. The fluorescent signal generated by this compound is proportional to the amount of ROS or RNS present in the cell or tissue sample, allowing researchers to measure the level of oxidative stress in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and tissues. It can protect cells from oxidative damage by scavenging ROS and RNS, and it can also modulate the activity of various enzymes and signaling pathways that are involved in oxidative stress. This compound has been shown to have anti-inflammatory and anti-cancer properties, and it has been used to study the mechanisms of action of various drugs and natural compounds that have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is its high sensitivity and specificity for detecting ROS and RNS in cells and tissues. It is a non-toxic and non-invasive probe that can be used in live cells and tissues, allowing researchers to study the dynamics of oxidative stress in real-time. However, this compound has some limitations, including its dependence on the concentration and type of ROS and RNS present in the sample. It can also be affected by other factors, such as pH and temperature, which can alter the fluorescence signal.

Future Directions

There are several future directions for the use of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide in scientific research. One area of interest is the development of new fluorescent probes that can detect specific types of ROS and RNS with high sensitivity and specificity. Another area of interest is the application of this compound in clinical research, where it could be used to monitor the level of oxidative stress in patients with various diseases. Finally, this compound could be used to study the mechanisms of action of new drugs and natural compounds that have antioxidant properties, which could lead to the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide involves several steps, starting with the reaction between furan-2-carboxylic acid and thionyl chloride to form furan-2-carbonyl chloride. The resulting compound is then reacted with 6-amino-3-prop-2-ynyl-1,3-benzothiazol-2-one to produce the intermediate compound. Finally, the intermediate compound is acetylated with acetic anhydride to yield the final product, this compound.

Scientific Research Applications

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has been widely used in scientific research to detect oxidative stress in cells. It is a highly sensitive and specific probe that can detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in living cells and tissues. This compound has been used to study the role of oxidative stress in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-3-8-20-13-7-6-12(18-11(2)21)10-15(13)24-17(20)19-16(22)14-5-4-9-23-14/h1,4-7,9-10H,8H2,2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJBXBSSOVUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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